Cas no 120375-11-3 (3-O-(α-L-Fucopyranosyl)-D-galactose)

3-O-(α-L-Fucopyranosyl)-D-galactose 化学的及び物理的性質
名前と識別子
-
- 3-O-(α-L-Fucopyranosyl)-D-galactose
- 3-O-(A-L-FUCOPYRANOSYL)-D-GALACTOSE
- (3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol
- b-D-Galactopyranose, 3-O-(6-deoxy-a-L-galactopyranosyl)-
- 3-O-(Alpha-L-Fucopyranosyl)-D-galactose
- A-D-galactopyranose
- 3-O-(a-L-Fucopyranosyl)-D-galactopyranose
- 3-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranose
- 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose
- 3-O-(
- A-L-Fucopyranosyl)-D-galactose
- 120375-11-3
- DTXSID80675912
-
- インチ: InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h3-13,15-20H,2H2,1H3
- InChIKey: WFLGVJKIXANXQV-UHFFFAOYSA-N
- ほほえんだ: OCC(C(C(OC1OC(C)C(O)C(O)C1O)C(C=O)O)O)O
計算された属性
- せいみつぶんしりょう: 326.12100
- どういたいしつりょう: 326.12129689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.7
- トポロジー分子極性表面積: 169Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 624.2±55.0 °C at 760 mmHg
- フラッシュポイント: 331.3±31.5 °C
- 屈折率: 1.624
- ようかいど: Methanol, Water
- PSA: 169.30000
- LogP: -4.36960
- じょうきあつ: 0.0±4.1 mmHg at 25°C
3-O-(α-L-Fucopyranosyl)-D-galactose セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-O-(α-L-Fucopyranosyl)-D-galactose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F823510-50mg |
3-O-(α-L-Fucopyranosyl)-D-galactose |
120375-11-3 | 50mg |
3300.00 | 2021-08-12 | ||
TRC | F823510-10mg |
3-O-(α-L-Fucopyranosyl)-D-galactose |
120375-11-3 | 10mg |
1405.00 | 2021-08-12 | ||
Biosynth | OF06513-5 mg |
3-O-(a-L-Fucopyranosyl)-D-galactopyranose |
120375-11-3 | 5mg |
$1,848.00 | 2023-01-03 | ||
A2B Chem LLC | AD34305-5mg |
3-O-(α-L-Fucopyranosyl)-D-galactose |
120375-11-3 | 5mg |
$1107.00 | 2024-04-20 | ||
TRC | F823510-1mg |
3-O-(α-L-Fucopyranosyl)-D-galactose |
120375-11-3 | 1mg |
165.00 | 2021-08-12 | ||
Biosynth | OF06513-10 mg |
3-O-(a-L-Fucopyranosyl)-D-galactopyranose |
120375-11-3 | 10mg |
$2,402.40 | 2023-01-03 | ||
Biosynth | OF06513-25 mg |
3-O-(a-L-Fucopyranosyl)-D-galactopyranose |
120375-11-3 | 25mg |
$3,753.75 | 2023-01-03 | ||
A2B Chem LLC | AD34305-25mg |
3-O-(α-L-Fucopyranosyl)-D-galactose |
120375-11-3 | 25mg |
$2250.00 | 2024-04-20 |
3-O-(α-L-Fucopyranosyl)-D-galactose 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
3-O-(α-L-Fucopyranosyl)-D-galactoseに関する追加情報
Introduction to 3-O-(α-L-Fucopyranosyl)-D-galactose (CAS No. 120375-11-3)
3-O-(α-L-Fucopyranosyl)-D-galactose (CAS No. 120375-11-3) is a complex carbohydrate that has garnered significant attention in the fields of glycobiology and medicinal chemistry due to its unique structural and functional properties. This compound, also known as Fucosylgalactose, is a disaccharide composed of a D-galactose residue linked to an α-L-fucose residue through a 3-O-glycosidic bond. The intricate structure of 3-O-(α-L-Fucopyranosyl)-D-galactose plays a crucial role in various biological processes, including cell signaling, immune responses, and the development of glycoconjugate vaccines.
The study of 3-O-(α-L-Fucopyranosyl)-D-galactose has been driven by its potential applications in the development of therapeutic agents and diagnostic tools. Recent advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to gain deeper insights into the structure and dynamics of this compound. These techniques have facilitated the identification and quantification of 3-O-(α-L-Fucopyranosyl)-D-galactose in biological samples, contributing to a better understanding of its biological significance.
In the context of glycobiology, 3-O-(α-L-Fucopyranosyl)-D-galactose is known to be involved in the formation of various glycoconjugates, such as glycoproteins and glycolipids. These glycoconjugates are essential for cell-cell interactions, immune recognition, and the modulation of inflammatory responses. For instance, fucose-containing glycans have been shown to play a critical role in the binding of selectins, which are adhesion molecules involved in leukocyte trafficking during inflammation. The presence of 3-O-(α-L-Fucopyranosyl)-D-galactose in these glycans can significantly influence the affinity and specificity of selectin-ligand interactions.
Recent research has also highlighted the potential therapeutic applications of 3-O-(α-L-Fucopyranosyl)-D-galactose. Studies have demonstrated that this compound can modulate immune responses by interacting with specific receptors on immune cells. For example, fucose-containing glycans have been shown to bind to dendritic cells and T cells, influencing their activation and function. This property makes 3-O-(α-L-Fucopyranosyl)-D-galactose a promising candidate for the development of immunomodulatory agents.
In addition to its immunomodulatory effects, 3-O-(α-L-Fucopyranosyl)-D-galactose has been explored for its potential use in glycoconjugate vaccines. Glycoconjugate vaccines are designed to elicit strong immune responses against specific carbohydrate antigens by conjugating them to carrier proteins. The inclusion of 3-O-(α-L-Fucopyranosyl)-D-galactose in these vaccines can enhance their immunogenicity and efficacy, making them valuable tools for preventing infectious diseases.
The synthesis and purification of 3-O-(α-L-Fucopyranosyl)-D-galactose have been areas of active research due to the challenges associated with producing this compound in high purity and yield. Various synthetic routes have been developed, including enzymatic methods and chemical synthesis approaches. Enzymatic synthesis involves the use of glycosyltransferases to catalyze the formation of the glycosidic bond between D-galactose and α-L-fucose. This method offers high specificity and regioselectivity but can be limited by substrate availability and enzyme stability. Chemical synthesis methods, on the other hand, provide greater control over the reaction conditions but may require multiple steps and complex purification procedures.
Despite these challenges, recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing 3-O-(α-L-Fucopyranosyl)-D-galactose. For example, one study reported a one-pot synthesis method that combines multiple reactions into a single step, significantly reducing the overall time and cost associated with production. This method has shown promise for large-scale manufacturing of 3-O-(α-L-Fucopyranosyl)-D-galactose, making it more accessible for research and commercial applications.
The safety profile of 3-O-(α-L-Fucopyranosyl)-D-galactose is another important consideration for its use in therapeutic applications. Preclinical studies have demonstrated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, 3-O-(α-L-Fucopyranosyl)-D-galactose (CAS No. 120375-11-3) is a multifaceted compound with significant potential in various biomedical applications. Its unique structural properties make it an important molecule in glycobiology research, while its immunomodulatory effects and role in glycoconjugate vaccines highlight its therapeutic potential. Ongoing research continues to uncover new insights into the biology and chemistry of 3-O-(α-L-Fucopyranosyl)-D-galactose, paving the way for innovative treatments and diagnostic tools in the future.
120375-11-3 (3-O-(α-L-Fucopyranosyl)-D-galactose) 関連製品
- 13718-94-0(Palatinose Monohydrate)
- 96-82-2(Lactobionic acid)
- 528-50-7(D-(+)-Cellobiose)
- 9004-54-0(Dextran)
- 6860-47-5(Xylobiose)
- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)
- 131001-86-0(Methyl 2-bromo-3-methylbenzoate)
- 886370-50-9(2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid)
- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)
- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)




